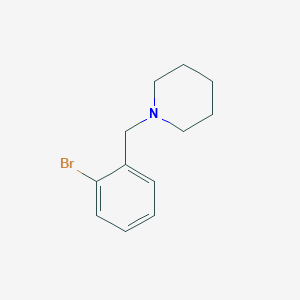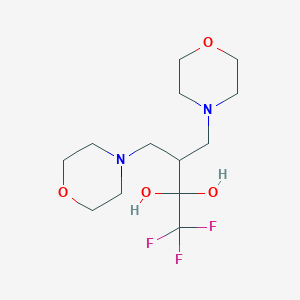
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol
描述
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol, also known as TFMB, is a fluorinated compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of butanediol, which is commonly used as a solvent and chemical intermediate. TFMB has unique properties that make it useful for a variety of research applications, including its ability to interact with biological systems and its high stability under various conditions.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is not fully understood, but it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. By interacting with these proteins, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and modulate receptor signaling. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. These effects can have a variety of downstream effects on cellular processes, including proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is its high stability under various conditions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is resistant to degradation by heat, acid, and base, making it useful for a variety of lab experiments. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is relatively easy to synthesize and is readily available from commercial sources. However, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be expensive, and its use in certain experiments may require specialized equipment or expertise.
未来方向
There are many potential future directions for research involving 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol. One area of interest is the development of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol-based drugs for the treatment of various diseases. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and infectious diseases. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to develop new tools for studying protein-ligand interactions and for identifying new drug targets. Finally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to develop new chemical probes for studying various cellular processes, including signal transduction and gene expression.
合成方法
The synthesis of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol involves the reaction of 1,1,1-trifluoro-3-chloro-2-propanol with morpholine in the presence of a base catalyst. The resulting product is then treated with formaldehyde and another equivalent of morpholine to yield 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol. This synthesis method has been optimized to produce high yields of pure 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol with minimal impurities.
科学研究应用
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. One of the main applications of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is as a tool compound for studying protein-ligand interactions. 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can be used to probe the binding sites of proteins and to identify potential drug targets. Additionally, 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been used to study the mechanisms of action of various drugs and to develop new therapeutic agents.
属性
IUPAC Name |
1,1,1-trifluoro-4-morpholin-4-yl-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O4/c14-13(15,16)12(19,20)11(9-17-1-5-21-6-2-17)10-18-3-7-22-8-4-18/h11,19-20H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCWSYWQVBJOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)C(C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288877 | |
| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
CAS RN |
1427-86-7 | |
| Record name | NSC57949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



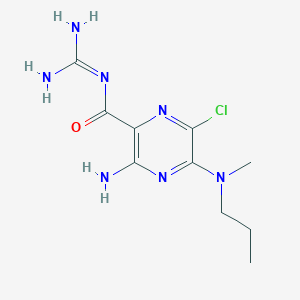
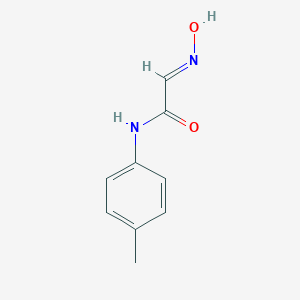
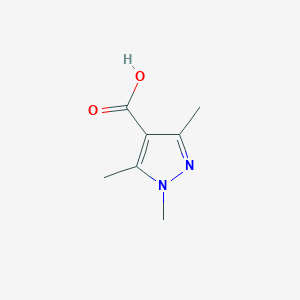

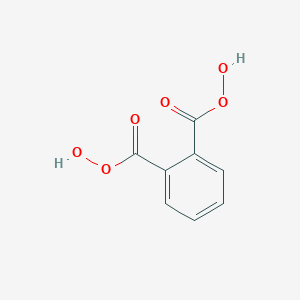


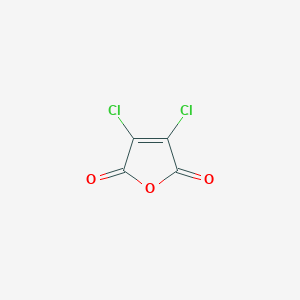

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)



